molecular formula C12H15F3N2 B13933809 2-Piperidin-1-yl-4-(trifluoromethyl)aniline

2-Piperidin-1-yl-4-(trifluoromethyl)aniline

Cat. No.: B13933809
M. Wt: 244.26 g/mol
InChI Key: MAENVVNISWJKIN-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine is an organic compound that features a piperidine ring attached to a benzenamine structure with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine typically involves the reaction of 4-(trifluoromethyl)benzenamine with piperidine under specific conditions. One common method includes the use of a suitable solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzenamine derivatives.

Scientific Research Applications

2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidinyl)-5-(trifluoromethyl)benzenamine
  • 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-benzenamine

Uniqueness

2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine is unique due to the specific positioning of the trifluoromethyl group at the para position, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

2-piperidin-1-yl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-4-5-10(16)11(8-9)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2

InChI Key

MAENVVNISWJKIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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